

Foreword: Navigating the Reactivity of a Multifunctional Aromatic Scaffold

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Compound of Interest

Compound Name: 2-Fluoro-6-methylphenol

CAS No.: 443-90-3

Cat. No.: B1338647

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2-Fluoro-6-methylphenol is a substituted aromatic compound that presents a fascinating case study in electrophilic aromatic substitution. The reactivity and regioselectivity of its benzene ring are governed by the complex interplay of three distinct substituents: a strongly activating, ortho,para-directing hydroxyl group; a weakly activating, ortho,para-directing methyl group; and a deactivating, yet ortho,para-directing fluorine atom.[1][2][3] Understanding how these competing influences dictate the outcome of a reaction is paramount for harnessing this molecule as a building block in medicinal chemistry and materials science. This guide provides a deep dive into the theoretical underpinnings and practical execution of key electrophilic substitution reactions on the **2-fluoro-6-methylphenol** core, moving beyond simple protocols to explain the causal factors that ensure predictable and reproducible outcomes.

Theoretical Framework: Predicting Regioselectivity

The site of electrophilic attack on the **2-fluoro-6-methylphenol** ring is not random. It is determined by the cumulative electronic and steric effects of the existing substituents. An electrophile, being electron-deficient, will preferentially attack positions of highest electron density.[4]

- Hydroxyl Group (-OH): This is the most powerful activating group on the ring.[5][6] Through resonance (+M effect), its lone pairs donate significant electron density into the π -system, particularly at the positions ortho and para to it (C6, C2, and C4).[1]
- Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation, stabilizing the carbocation intermediate (arenium ion) formed during substitution.[7] It is also an ortho,para-director.
- Fluorine Atom (-F): Halogens present a unique case. Fluorine is highly electronegative and withdraws electron density through the sigma bond (inductive or -I effect), which deactivates the ring overall compared to benzene.[3][8] However, like the hydroxyl group, it possesses lone pairs that can be donated into the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[1] For fluorine, the inductive effect typically outweighs the resonance effect, leading to overall deactivation but retaining ortho,para-direction.[1][3]

Cumulative Effect: The positions ortho and para to the powerful hydroxyl activator are C2, C4, and C6.

- Positions C2 and C6 are already substituted.
- Therefore, Position C4 is the most electronically activated and sterically accessible site for electrophilic attack.

The secondary site of potential reactivity is C5, which is ortho to the fluorine atom. However, this position is meta to the strongly activating hydroxyl group and is therefore significantly less favored.

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Sources

- [1. Electrophilic aromatic directing groups - Wikipedia \[en.wikipedia.org\]](#)

- [2. savemyexams.com](https://savemyexams.com) [savemyexams.com]
- [3. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [4. byjus.com](https://byjus.com) [byjus.com]
- [5. youtube.com](https://youtube.com) [youtube.com]
- [6. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [7. cdn.vanderbilt.edu](https://cdn.vanderbilt.edu) [cdn.vanderbilt.edu]
- [8. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
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